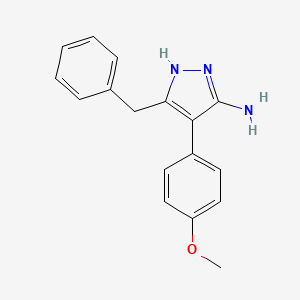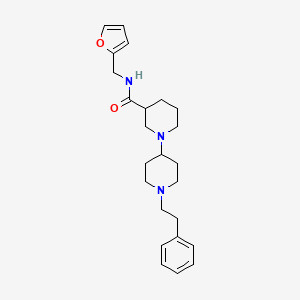![molecular formula C14H19NO3 B5302402 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid, also known as BMS-986001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules known as prolyl hydroxylase inhibitors (PHIs), which have been shown to have promising effects in the treatment of various diseases.
作用机制
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid works by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a key role in the regulation of cellular responses to hypoxia. Inhibition of prolyl hydroxylase enzymes leads to the stabilization of HIF, which then activates the expression of various genes involved in erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in preclinical models. In addition to its effects on erythropoietin and VEGF production, 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to improve glucose metabolism and increase insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease.
实验室实验的优点和局限性
One of the major advantages of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is its specificity for prolyl hydroxylase enzymes. This specificity allows for targeted inhibition of HIF degradation without affecting other cellular processes. However, one limitation of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is its relatively short half-life, which may limit its effectiveness in certain disease models.
未来方向
There are several future directions for the study of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid. One area of interest is the potential use of PHIs in the treatment of cancer. HIF has been shown to play a key role in tumor angiogenesis and metabolism, and inhibition of prolyl hydroxylase enzymes may have therapeutic benefits in certain types of cancer. Another area of interest is the development of more potent and selective PHIs that may have improved efficacy and pharmacokinetic properties.
Conclusion:
In conclusion, 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is a promising compound with potential therapeutic applications in various disease models. Its specificity for prolyl hydroxylase enzymes and its effects on erythropoietin and VEGF production make it an attractive candidate for the treatment of anemia and ischemic diseases. While there are limitations to its use, future research may lead to the development of more potent and selective PHIs with improved pharmacokinetic properties.
合成方法
The synthesis of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid involves the reaction of 4-aminobutyric acid with 2-sec-butylphenyl isocyanate, followed by the addition of 2-oxo-4-phenylbutanoic acid. The final product is obtained through purification using column chromatography. This synthesis method has been reported in the literature and has been validated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications in various disease models. One of the most promising applications of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is in the treatment of anemia. PHIs have been shown to increase erythropoietin production, which leads to an increase in red blood cell production. 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to be effective in increasing erythropoietin production in preclinical models of anemia.
Another potential application of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is in the treatment of ischemic diseases. PHIs have been shown to improve blood flow to ischemic tissues by increasing the production of vascular endothelial growth factor (VEGF). 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to increase VEGF production in preclinical models of ischemic diseases.
属性
IUPAC Name |
4-(2-butan-2-ylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10(2)11-6-4-5-7-12(11)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBRQWBDIOLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Butan-2-yl)phenyl]amino}-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)